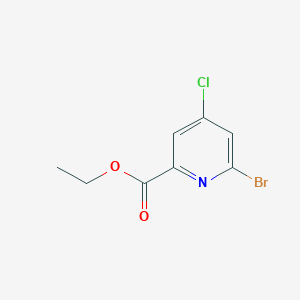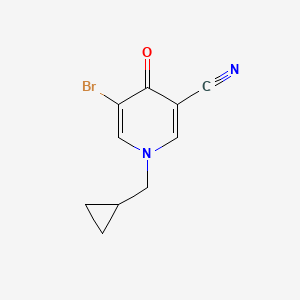![molecular formula C7H6ClN3O B13006123 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process . The overall yield of this synthetic route can be optimized by controlling the reaction temperature and the addition rate of reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process that ensures high yield and purity. The process involves the use of readily available starting materials, such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction is carried out in a two-vessel system to control the exothermic nature of the reactions and to minimize the formation of impurities. This method allows for the production of kilogram quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dechlorinated and reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors and antiviral agents.
Biological Research: The compound is used as a chemical probe to study various biological pathways and molecular targets.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and disrupting the associated biological pathways . This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the chloro and methoxy substituents, has similar biological activities but may exhibit different potency and selectivity.
4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine: This compound has a methyl group instead of a methoxy group at the 2-position and may have different chemical reactivity and biological properties.
2,4,6-Trichloro-1,3,5-triazine: A related triazine compound that is widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
4-chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 |
Clave InChI |
VKYFRJSYVDCYPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=CC=C2C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
![2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid](/img/structure/B13006060.png)
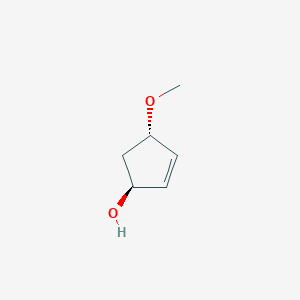
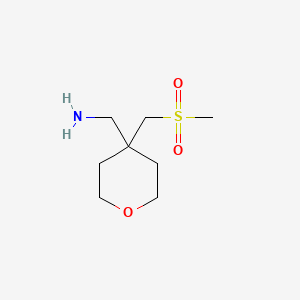

![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13006080.png)
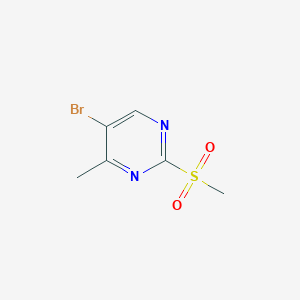
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
![6-Bromooxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13006100.png)
